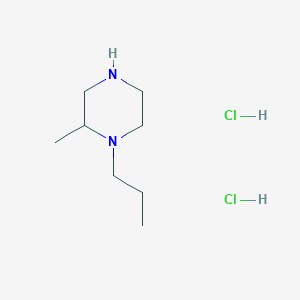![molecular formula C9H15N3O B13835412 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 2-methylimidazole moiety. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and imidazole rings. These rings are known for their biological and chemical significance, making this compound a valuable subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol typically involves the reaction of 2-methylimidazole with a suitable pyrrolidine derivative. One common method is to react 2-methylimidazole with 3-chloromethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-one.
Reduction: Formation of 3-[(2-Methylimidazolin-1-yl)methyl]pyrrolidin-3-ol.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, potentially affecting enzymatic activities. Additionally, the compound may interact with cellular receptors and proteins, influencing biological processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
3-Pyrrolidin-3-ol: A pyrrolidine derivative with a hydroxyl group, lacking the imidazole moiety.
3-[(2-Ethylimidazol-1-yl)methyl]pyrrolidin-3-ol: A similar compound with an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol is unique due to the combination of the pyrrolidine and imidazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-[(2-methylimidazol-1-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H15N3O/c1-8-11-4-5-12(8)7-9(13)2-3-10-6-9/h4-5,10,13H,2-3,6-7H2,1H3 |
Clave InChI |
MRYHWTZCOAWENQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC2(CCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)










![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)


